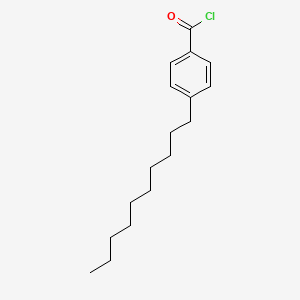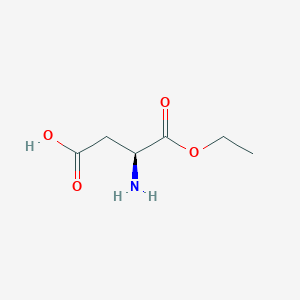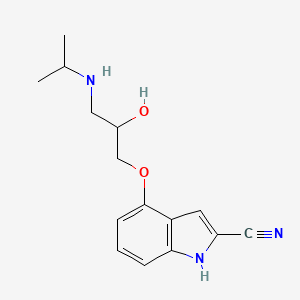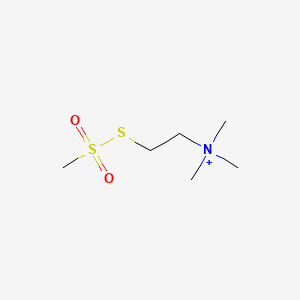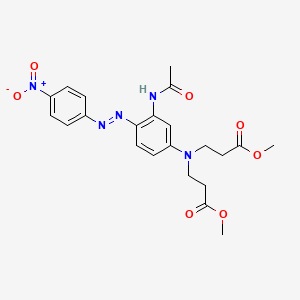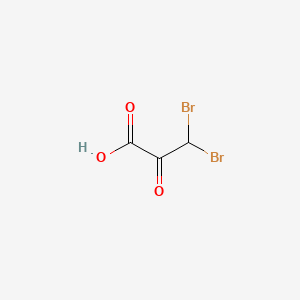
Benzoyl-L-arginine ethyl ester
Overview
Description
Benzoyl-L-arginine ethyl ester is a synthetic compound widely used in biochemical research. It is a derivative of the amino acid arginine, where the amino group is protected by a benzoyl group, and the carboxyl group is esterified with ethanol. This compound is particularly known for its role as a substrate in enzymatic assays, especially for proteases like trypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl-L-arginine ethyl ester can be synthesized through the esterification of benzoyl-L-arginine with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing benzoyl-L-arginine with ethanol and a strong acid like hydrochloric acid to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is carried out in large reactors, and the product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-arginine ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form benzoyl-L-arginine and ethanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Benzoyl-L-arginine and ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted benzoyl-L-arginine derivatives.
Scientific Research Applications
Benzoyl-L-arginine ethyl ester is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Enzymatic Assays: It is a common substrate for proteases like trypsin, bromelain, and papain.
Biochemical Studies: The compound is used to study enzyme kinetics and mechanisms, providing insights into enzyme-substrate interactions.
Medical Research: It serves as a model compound in drug development and testing, helping to understand the behavior of similar therapeutic agents.
Industrial Applications: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and other bioactive compounds.
Mechanism of Action
The primary mechanism of action of benzoyl-L-arginine ethyl ester involves its role as a substrate for proteolytic enzymes. When used in enzymatic assays, the compound is hydrolyzed by proteases like trypsin, resulting in the cleavage of the ester bond and the release of benzoyl-L-arginine and ethanol . This reaction is often monitored spectrophotometrically to measure enzyme activity. The molecular targets include the active sites of proteases, where the ester bond is cleaved through nucleophilic attack by the enzyme’s catalytic residues .
Comparison with Similar Compounds
Benzoyl-L-arginine ethyl ester is unique due to its specific structure and reactivity. it shares similarities with other compounds such as:
Benzoyl-L-arginine: Similar structure but lacks the ester group, making it less reactive in certain enzymatic assays.
Benzoyl-L-tyrosine ethyl ester: Another esterified amino acid derivative used in similar biochemical applications.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A substrate for different proteases, used in enzymatic assays.
These compounds are used in various biochemical and medical research applications, but this compound is particularly favored for its specificity and efficiency in protease assays .
Properties
IUPAC Name |
ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHCCVUYCIGSW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2645-08-1 (mono-hydrochloride) | |
| Record name | Benzoylarginine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50914183 | |
| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
971-21-1 | |
| Record name | Benzoylarginine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride](/img/structure/B1595262.png)
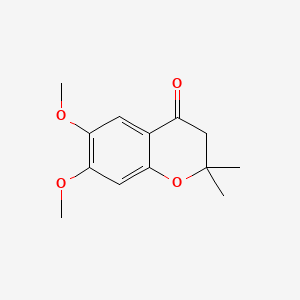

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1595266.png)
